![molecular formula C16H20N2O2 B7475622 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as PCPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the reduction of oxidative stress and inflammation, and the inhibition of tumor growth and proliferation. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress.
实验室实验的优点和局限性
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its low toxicity and high stability. However, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
未来方向
There are several future directions for the study of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. Additionally, the use of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone as a potential drug candidate for the treatment of various neurological, psychiatric, and oncological disorders should be further explored.
合成方法
The synthesis of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of anhydrous potassium carbonate and anhydrous dichloromethane. The resulting product is then treated with ethanone to obtain 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone.
科学研究应用
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress. In psychiatry, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential use in treating depression, anxiety, and other mood disorders. In oncology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have anti-tumor properties, which can help inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
1-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(7-8-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJRDTZACHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

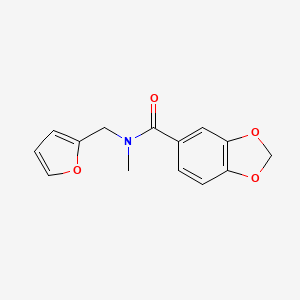
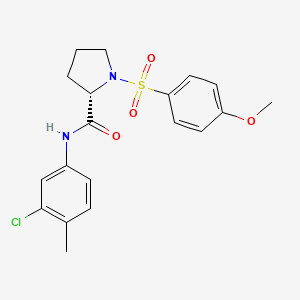
![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
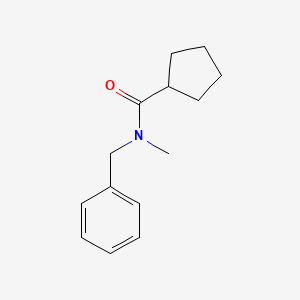
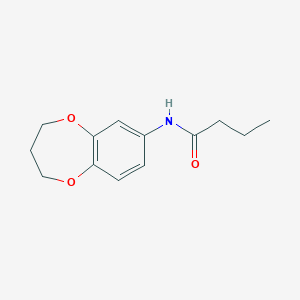
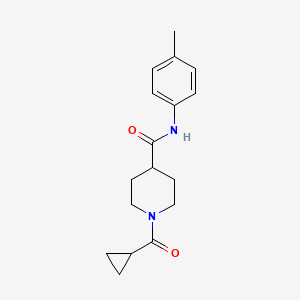
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)